molecular formula C9H9F3N2O B1516979 4-amino-N-(2,2,2-trifluoroethyl)benzamide CAS No. 934524-28-4

4-amino-N-(2,2,2-trifluoroethyl)benzamide

Cat. No. B1516979
CAS RN: 934524-28-4
M. Wt: 218.18 g/mol
InChI Key: JJSRGTLQYXZSQR-UHFFFAOYSA-N
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Description

“4-amino-N-(2,2,2-trifluoroethyl)benzamide” is a chemical compound with the molecular formula C9H9F3N2O and a molecular weight of 218.18 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “4-amino-N-(2,2,2-trifluoroethyl)benzamide” is 1S/C9H9F3N2O/c10-9(11,12)5-14-8(15)6-1-3-7(13)4-2-6/h1-4H,5,13H2,(H,14,15) .


Physical And Chemical Properties Analysis

“4-amino-N-(2,2,2-trifluoroethyl)benzamide” is a solid substance at room temperature . It has a predicted boiling point of 346.1 °C at 760 mmHg and a predicted density of 1.3 g/cm3 . The refractive index is predicted to be n20D 1.51 .

Scientific Research Applications

Safety and Hazards

The safety information for “4-amino-N-(2,2,2-trifluoroethyl)benzamide” indicates that it may be harmful if swallowed . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

IUPAC Name

4-amino-N-(2,2,2-trifluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(15)6-1-3-7(13)4-2-6/h1-4H,5,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSRGTLQYXZSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001269908
Record name 4-Amino-N-(2,2,2-trifluoroethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(2,2,2-trifluoroethyl)benzamide

CAS RN

934524-28-4
Record name 4-Amino-N-(2,2,2-trifluoroethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934524-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-(2,2,2-trifluoroethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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